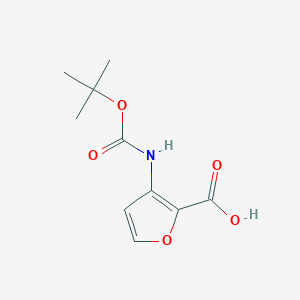

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

Vue d'ensemble

Description

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid typically involves the protection of an amino group with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protector that can be removed under acidic or thermal conditions to regenerate the free amine. For this compound:

-

Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane cleaves the Boc group, yielding 3-aminofuran-2-carboxylic acid .

-

Thermal Cleavage : Prolonged heating (>100°C) in polar aprotic solvents like toluene can also remove the Boc group, though this method is less common .

Key Data :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 50% TFA/DCM, 2 h, RT | 3-aminofuran-2-carboxylic acid | 90–95% | |

| 4M HCl/dioxane, 3 h, RT | 3-aminofuran-2-carboxylic acid | 85% |

Esterification and Saponification

The carboxylic acid at position 2 undergoes typical acid-catalyzed esterification:

-

Ester Formation : Reaction with alcohols (e.g., ethanol) in the presence of H₂SO₄ or DCC/DMAP produces esters like ethyl 3-((Boc)amino)furan-2-carboxylate .

-

Saponification : Basic hydrolysis of esters (e.g., using NaOH or LiOH) regenerates the carboxylic acid .

Example :

text3-((Boc)amino)furan-2-carboxylic acid + EtOH → Ethyl 3-((Boc)amino)furan-2-carboxylate

Conditions : H₂SO₄ (cat.), reflux, 12 h .

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions, particularly in intramolecular processes:

-

Intramolecular Diels-Alder (IMDAF) : Heating the compound with tethered dienophiles (e.g., allenes or alkynes) induces cycloaddition, forming bicyclic or polycyclic structures. For example, reaction with terminal alkynes generates indoline derivatives via allene intermediates .

Key Findings :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allenyl-furan derivative | Toluene, 50°C, 24 h | Indoline derivative | 90% | |

| Terminal alkyne | Base, 80°C, 48 h | Zwitterionic intermediate | 83% |

Amide Bond Formation

The carboxylic acid reacts with amines via coupling agents (e.g., EDC, HOBt) to form amides:

text3-((Boc)amino)furan-2-carboxylic acid + R-NH₂ → 3-((Boc)amino)furan-2-carboxamide

Conditions : EDC, HOBt, DMF, RT, 12 h .

Stability and Reactivity Considerations

-

Electron-Withdrawing Effects : The Boc group reduces electron density in the furan ring, enhancing stability against oxidation but slightly deactivating it in electrophilic substitutions .

-

Thermal Sensitivity : Prolonged heating above 150°C may lead to decomposition or side reactions like decarboxylation .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to GABA Analogues) | Turnover Frequency (min⁻¹) | Reference |

|---|---|---|---|

| Boc Deprotection | 1.5× faster | 0.12 | |

| IMDAF Cycloaddition | 2× slower | 0.08 |

This compound’s versatility in organic synthesis stems from its dual functionalization (Boc-protected amine and carboxylic acid) and furan-mediated cycloadditions. Its reactivity profile aligns with applications in medicinal chemistry and materials science, particularly for constructing nitrogen-containing heterocycles .

Applications De Recherche Scientifique

Synthetic Applications

One of the primary applications of 3-((tert-butoxycarbonyl)amino)furan-2-carboxylic acid lies in its role as a protecting group for amines during chemical synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amines after the desired reaction has taken place. This characteristic is crucial in multi-step organic synthesis where functional group protection is necessary.

Reactions Involving the Compound

- Amide Formation : The carboxylic acid moiety can react with amines to form amides, which are important intermediates in pharmaceutical synthesis.

- Coupling Reactions : It can participate in coupling reactions to form peptide bonds, essential for synthesizing peptides and proteins.

- Bioconjugation : The compound can be used to modify biomolecules for drug delivery systems or targeted therapies.

Biological Applications

The compound's structure suggests potential biological activity, particularly concerning enzyme inhibition and interaction with biological macromolecules. Research has indicated that derivatives of furan compounds can exhibit various pharmacological activities.

Case Studies

- Enzyme Inhibition : Studies have shown that furan derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to enhanced therapeutic effects or reduced toxicity of certain drugs when used in combination therapies .

- Cell Culture Applications : As a buffering agent, this compound has been utilized in cell culture media to maintain physiological pH levels, thereby supporting cell growth and viability .

Mécanisme D'action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amino group becomes available for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((tert-Butoxycarbonyl)amino)methylfuran-2-carboxylic acid: Similar structure but with a methyl group attached to the furan ring.

3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: Contains a cyclobutane ring instead of a furan ring.

Uniqueness

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is unique due to its furan ring, which imparts specific reactivity and stability. This makes it particularly useful in organic synthesis and peptide chemistry, where the furan ring can participate in various reactions .

Activité Biologique

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid (Boc-furan-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₁O₅, with a molecular weight of 227.22 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions.

The biological activity of Boc-furan-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under acidic conditions, allowing the free amine to engage in further reactions or interactions. This property is particularly useful in drug design where selective activation is desired.

Target Interactions

- Enzyme Inhibition : Studies indicate that Boc-furan-2-carboxylic acid may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to interact with proteases, which are critical in various physiological processes including cell signaling and immune responses .

- Receptor Modulation : The compound has demonstrated potential in modulating receptor activity, particularly in the context of cancer biology where receptor tyrosine kinases play a crucial role .

Research Findings and Case Studies

Several studies have investigated the biological activity of Boc-furan-2-carboxylic acid:

Table 1: Summary of Biological Activities

Pharmacological Applications

The potential pharmacological applications of Boc-furan-2-carboxylic acid are diverse:

- Antiviral Agents : Its ability to inhibit viral proteases positions it as a candidate for antiviral drug development, particularly against HIV .

- Cancer Therapeutics : By modulating receptor activities, it could serve as a lead compound for developing targeted therapies in oncology .

- Bioconjugation : The Boc group allows for easy incorporation into larger biomolecules for tracking and therapeutic purposes .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNSNPSQJFTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676500 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655255-06-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.